2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core with a chlorophenyl and a furan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazepines depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepine: Lacks the furan substituent.
4-(Furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: Lacks the chlorophenyl substituent.
2-(4-Methylphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: Has a methyl group instead of a chlorine atom.
Uniqueness
2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of both chlorophenyl and furan substituents, which can influence its chemical reactivity and biological activity
Biological Activity
The compound 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a derivative of the benzothiazepine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C19H14ClNOS
Molecular Weight: 339.8 g/mol
CAS Number: 307341-95-3
The structure features a benzothiazepine core with a chlorophenyl group and a furan moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazepine possess noteworthy antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:
- Antibacterial Activity: Compounds in this class have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) suggests that halogen substitutions enhance antimicrobial potency .
- Antifungal Activity: Some analogs demonstrated significant antifungal activity against pathogens like Candida neoformans, indicating potential for treating fungal infections .
Anticancer Activity
The anticancer potential of benzothiazepine derivatives has been extensively studied. In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
HT-29 (Colon Cancer) | 28 | Methotrexate | 10 |
MCF-7 (Breast Cancer) | 27 | Doxorubicin | 15 |
DU-145 (Prostate Cancer) | 16 | Paclitaxel | 20 |
These results indicate that the compound could serve as a lead in developing new anticancer therapies .
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Some studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Oxidative Stress Induction: The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Neuropharmacological Effects
Research indicates potential neuropharmacological applications for benzothiazepines. Certain derivatives have demonstrated anticonvulsant properties comparable to standard medications such as phenytoin. This suggests that the compound may influence neurotransmitter systems or ion channels involved in seizure activity .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A study evaluated various benzothiazepine derivatives against common bacterial strains. Results showed that compounds with chlorophenyl substitutions had enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Screening: In a comparative analysis, several benzothiazepine derivatives were screened for anticancer activity against multiple cell lines. The findings indicated that halogenated compounds exhibited significantly higher cytotoxicity than non-halogenated variants .
- Neuroprotective Studies: Investigations into the neuroprotective effects of benzothiazepines revealed potential benefits in models of neurodegeneration, highlighting their role in modulating oxidative stress and inflammation in neuronal cells .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c20-14-9-7-13(8-10-14)19-12-16(17-5-3-11-22-17)21-15-4-1-2-6-18(15)23-19/h1-11,19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRCHVILXSKUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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